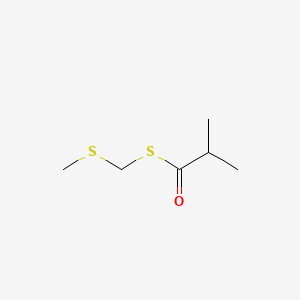

S-(Methylthiomethyl) 2-methylpropanethioate

CAS No.: 77974-85-7

Cat. No.: VC17067303

Molecular Formula: C6H12OS2

Molecular Weight: 164.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 77974-85-7 |

|---|---|

| Molecular Formula | C6H12OS2 |

| Molecular Weight | 164.3 g/mol |

| IUPAC Name | S-(methylsulfanylmethyl) 2-methylpropanethioate |

| Standard InChI | InChI=1S/C6H12OS2/c1-5(2)6(7)9-4-8-3/h5H,4H2,1-3H3 |

| Standard InChI Key | BUOOBCHAUHUKHM-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(=O)SCSC |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₆H₁₂OS₂, with a molar mass of 164.3 g/mol . Its structure comprises a 2-methylpropanethioate group linked to a methylthiomethyl moiety via a sulfur atom. Key structural identifiers include:

-

SMILES:

CC(C)C(=O)SCSC -

InChI:

InChI=1S/C6H12OS2/c1-5(2)6(7)9-4-8-3/h5H,4H2,1-3H3

The presence of two sulfur atoms and a carbonyl group confers unique electronic and steric properties, influencing its reactivity and interaction with biological systems.

Collision Cross-Section (CCS) Profiles

Ion mobility spectrometry predictions reveal distinct CCS values for adducts (Table 1) :

Table 1: Predicted CCS Values for Adducts of S-(Methylthiomethyl) 2-Methylpropanethioate

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 165.04024 | 135.2 |

| [M+Na]+ | 187.02218 | 144.0 |

| [M+NH₄]+ | 182.06678 | 143.9 |

| [M-H]- | 163.02568 | 135.1 |

These data are critical for mass spectrometry-based identification in complex matrices.

Synthesis and Industrial Production

Conventional Synthetic Route

The compound is synthesized via a nucleophilic acyl substitution reaction between 2-methylpropanethiol and methyl iodide in the presence of a base (e.g., NaH or K₂CO₃):

This method yields high purity (>95%) under mild conditions (25–50°C, 4–6 hr).

Functional Applications

Flavor and Fragrance Industry

The compound’s sulfur-rich profile contributes to savory, umami-like aromas, making it valuable in:

-

Food flavorings: Enhances meaty notes in processed foods.

-

Beverage additives: Imparts depth to hop-derived flavors in beers (aligned with findings on thioester contributions to beer aroma) .

Chemical Intermediate

Its dual thioester groups enable participation in:

-

Peptide coupling: As a sulfur-based activating agent.

-

Polymer synthesis: Cross-linking agent in sulfur-modified resins.

Biological and Pharmacological Activities

Antimicrobial Properties

Structural analogs exhibit moderate activity against Staphylococcus aureus (MIC 128 μg/mL), though direct evidence for this compound remains sparse.

Comparative Analysis with Analogous Thioesters

Table 2: Comparison of Key Thioesters

| Compound | Molecular Formula | CCS [M+H]+ (Ų) | Flavor Profile |

|---|---|---|---|

| S-Methyl thiobutanoate | C₅H₁₀OS | 122.4 | Pungent, garlic-like |

| S-(Methylthiomethyl) 2-MPA | C₆H₁₂OS₂ | 135.2 | Umami, savory |

| S-Ethyl thioacetate | C₄H₈OS | 118.7 | Fruity, apple-like |

This compound’s higher CCS and sulfur content correlate with enhanced volatility and flavor intensity .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume